molecular formula C9H8BrFO2 B1289622 2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane CAS No. 679840-30-3

2-(5-Bromo-2-fluorophenyl)-1,3-dioxolane

Cat. No. B1289622
M. Wt: 247.06 g/mol
InChI Key: WWJNPWYIXIIEJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07208490B2

Procedure details

5-Bromo-2-fluorobenzaldehyde (14.6 mL, 0.123 mol, Avocado) is combined with 4-methylbenzenesulfonic acid hydrate (2.34 g, 12.0 mmol, Aldrich), ethylene glycol (13.7 mL, 0.25 mol, Mallinkrodt) and toluene (75 mL). The mixture is heated to reflux overnight. The resulting solution is diluted into EtOAc (100 mL) and washed 2× with saturated NaHCO3, 1× with water and 1× with brine (170 mL ea). The organic layer is dried over Na2SO4 and filtered. The solvent is removed by rotary evaporation and the product is purified on a Biotage Flash 75L (800 g silica) cartridge using 96:3:1 heptane:EtOAc:TEA as eluent.
Quantity
14.6 mL
Type
reactant
Reaction Step One
Quantity
2.34 g
Type
reactant
Reaction Step Two
Quantity
13.7 mL
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:10])=[C:6]([CH:9]=1)[CH:7]=[O:8].O.CC1C=CC(S(O)(=O)=O)=CC=1.[CH2:23](O)[CH2:24][OH:25].C1(C)C=CC=CC=1>CCOC(C)=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:10])=[C:6]([CH:7]2[O:25][CH2:24][CH2:23][O:8]2)[CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
14.6 mL
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)F
Step Two
Name
Quantity
2.34 g
Type
reactant
Smiles
O.CC1=CC=C(C=C1)S(=O)(=O)O
Step Three
Name
Quantity
13.7 mL
Type
reactant
Smiles
C(CO)O
Step Four
Name
Quantity
75 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed 2× with saturated NaHCO3, 1× with water and 1× with brine (170 mL ea)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent is removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the product is purified on a Biotage Flash 75L (800 g silica) cartridge

Outcomes

Product
Name
Type
Smiles
BrC=1C=CC(=C(C1)C1OCCO1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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